molecular formula C25H25NO6 B13748374 Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl- CAS No. 10143-03-0

Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-

Cat. No.: B13748374
CAS No.: 10143-03-0
M. Wt: 435.5 g/mol
InChI Key: JUJMADKPHJCRMU-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] (CAS: 10143-03-0) is a bis-benzoic acid derivative featuring a central methylene bridge linked to a 4-(dimethylamino)phenyl group. Each benzoic acid moiety is substituted with hydroxyl (-OH) and methyl (-CH₃) groups at the 6- and 5-positions, respectively .

Properties

CAS No.

10143-03-0

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

5-[(3-carboxy-4-hydroxy-5-methylphenyl)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C25H25NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,21,27-28H,1-4H3,(H,29,30)(H,31,32)

InChI Key

JUJMADKPHJCRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 6-hydroxy-5-methylbenzoic acid under acidic conditions . The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to various receptors and proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

A. Azo Dyes vs. Methylene-Bridged Compounds
  • Target Compound: Lacks azo (-N=N-) groups but includes a methylene (-CH₂-) bridge and dimethylamino (-N(CH₃)₂) substituents.
  • Analog 1 : Benzoic acid, 3,3'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-hydroxy-5-methyl- (CAS: 65150-80-3)
    • Features azo linkages and sulfonic acid (-SO₃H) groups.
    • Higher water solubility due to sulfonate groups, unlike the target compound, which lacks ionic substituents .
  • Analog 2: C.I. Basic Blue 26 (CAS: 2580-56-5) Contains a benzophenone core with dimethylamino groups but includes a chloride counterion. Restricted under EU RoHS due to toxicity concerns, highlighting regulatory differences compared to the target compound .
B. Functional Group Variations
  • Analog 3: Benzoic acid, 2-methyl-3-[[[3-methyl-4-(1-methylethyl)phenoxy]acetyl]amino]- (CAS: N/A) Substituted with acetylated amino and isopropylphenoxy groups. Higher molecular weight (341.4 g/mol) and lipophilicity compared to the target compound, suggesting divergent applications in drug delivery or surfactants .
  • Analog 4: 4,4'-bis(dimethylamino)benzophenone (Michler’s ketone) Shares dimethylamino groups but features a ketone bridge instead of methylene.

Table 1: Key Properties of Target Compound and Analogs

Compound (CAS) Core Structure Key Substituents Molecular Weight Solubility Regulatory Status
Target (10143-03-0) Bis-benzoic acid -OH, -CH₃, -N(CH₃)₂ Not reported Moderate (polar) Not restricted
C.I. Basic Blue 26 Benzophenone -N(CH₃)₂, Cl⁻ 483.5 g/mol High (ionic) RoHS-restricted
CAS 65150-80-3 Azo-linked bis-acid -N=N-, -SO₃H ~800 g/mol* High (ionic) Not explicitly restricted
Michler’s ketone Benzophenone -N(CH₃)₂, C=O 268.4 g/mol Low (nonpolar) Industrial use regulated

*Estimated based on structure.

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